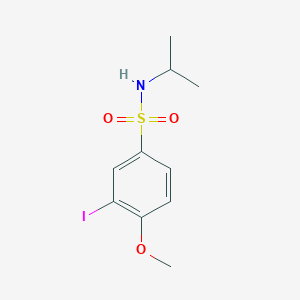![molecular formula C16H20N2O4S3 B305217 N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305217.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide, also known as AZST, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancers and is involved in tumor growth and metastasis. N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and are overexpressed in various cancers.
Biochemical and Physiological Effects
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide inhibits the growth of various cancer cell lines and induces apoptosis (programmed cell death) in these cells. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In vivo studies have shown that N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide reduces tumor growth and metastasis in various animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has several advantages as a research tool. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It has shown promising results in various fields, including cancer research, neurology, and immunology. However, there are also some limitations to the use of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Further studies are needed to fully understand the potential of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide as a research tool.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide. One potential direction is the development of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide derivatives with improved potency and selectivity. Another potential direction is the investigation of the mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide and its effects on various signaling pathways. Further studies are also needed to fully understand the potential of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide in the treatment of various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases.
Conclusion
In conclusion, N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide, or N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide, is a chemical compound that has shown promise in various fields of scientific research. It has been shown to inhibit the growth of various cancer cell lines, have neuroprotective effects, and modulate the immune response. However, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has several advantages as a research tool, but there are also some limitations to its use in lab experiments. Overall, N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide is a promising compound that warrants further investigation in the field of scientific research.
Synthesemethoden
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide involves the reaction of 4-(azepan-1-ylsulfonyl)aniline with thiophene-2-sulfonyl chloride in the presence of a suitable base. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry. The synthesis method for N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has been studied extensively for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, neurology, and immunology. In cancer research, N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. In neurology, N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Eigenschaften
Produktname |
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide |
|---|---|
Molekularformel |
C16H20N2O4S3 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H20N2O4S3/c19-24(20,16-6-5-13-23-16)17-14-7-9-15(10-8-14)25(21,22)18-11-3-1-2-4-12-18/h5-10,13,17H,1-4,11-12H2 |
InChI-Schlüssel |
LQMYBZFCBXIKBN-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Kanonische SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)



![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)

amino]benzamide](/img/structure/B305150.png)
amino]benzamide](/img/structure/B305153.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305155.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)